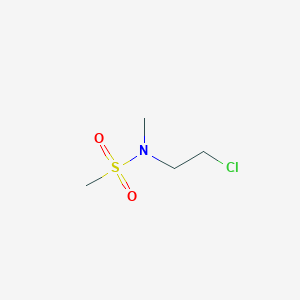![molecular formula C11H15N3O B1376772 1-[3-(1-Aminoethyl)phenyl]imidazolidin-2-one CAS No. 1495679-23-6](/img/structure/B1376772.png)
1-[3-(1-Aminoethyl)phenyl]imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[3-(1-Aminoethyl)phenyl]imidazolidin-2-one” is a chemical compound with the molecular formula C11H15N3O . It is a solid substance and has a molecular weight of 205.26 .
Molecular Structure Analysis
The InChI code for “1-[3-(1-Aminoethyl)phenyl]imidazolidin-2-one” is 1S/C11H15N3O/c1-8(12)9-3-2-4-10(7-9)14-6-5-13-11(14)15/h2-4,7-8H,5-6,12H2,1H3,(H,13,15) . This indicates that the compound contains 11 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom .
Physical And Chemical Properties Analysis
“1-[3-(1-Aminoethyl)phenyl]imidazolidin-2-one” is a solid substance . It has a molecular weight of 205.26 .
Scientific Research Applications
Antinociceptive Properties and Psychopharmacological Studies
- Imidazolidine derivatives like hydantoins have shown therapeutic applications, including anticonvulsant efficacy and treatment of neuropathic pain. A particular derivative, 3-phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione (IM-3), synthesized from glycine, demonstrated antinociceptive effects in mice, likely mediated by anti-inflammatory mechanisms. This compound, related to 1-[3-(1-Aminoethyl)phenyl]imidazolidin-2-one, was found to decrease ambulation and produce analgesia in behavioral studies on mice (Queiroz et al., 2015).
Synthesis and Structural Analysis
- The synthesis of imidazolidin-2,4-dione and 2-thioxoimidazolidin-4-ones, involving the reaction of amino acids with C-phenylglycine, phenyl isocyanate, and phenyl isothiocyanate, was achieved. These derivatives have anticonvulsant, antiarrhythmic properties, and are used against diabetes. This research provides insights into the structural properties and potential applications of imidazolidin derivatives, closely related to 1-[3-(1-Aminoethyl)phenyl]imidazolidin-2-one (Luis et al., 2009).
Biological and Pharmaceutical Applications
- Imidazolidin-4-ones are used as skeletal modifications in bioactive oligopeptides, serving as proline surrogates or for protection of N-terminal amino acids against hydrolysis. A study on the stereoselectivity of imidazolidin-4-one formation from primaquine alpha-aminoamides and substituted benzaldehydes revealed the importance of intramolecular hydrogen bonds in the reaction. This study is relevant to understanding the synthesis and applications of compounds like 1-[3-(1-Aminoethyl)phenyl]imidazolidin-2-one in pharmaceutical contexts (Ferraz et al., 2007).
Antimicrobial and Antifungal Activities
- New derivatives of 5-imino-4-thioxo-2-imidazolidinone with various aromatic substituents were synthesized and evaluated for antibacterial and antifungal activities. The study highlights the potential of imidazolidin-2-one derivatives in developing new antimicrobial agents, which could include applications of 1-[3-(1-Aminoethyl)phenyl]imidazolidin-2-one (Ammar et al., 2016).
Prodrug Characteristics and Anti-Cancer Activity
- Amino acid conjugates of imidazolidin-2-one derivatives, specifically DW2282 derivatives, demonstrated improved water solubility and potent anti-cancer activity in vitro. Such research suggests potential applications of 1-[3-(1-Aminoethyl)phenyl]imidazolidin-2-one derivatives in developing water-soluble anticancer prodrugs (Lee et al., 2014).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
1-[3-(1-aminoethyl)phenyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-8(12)9-3-2-4-10(7-9)14-6-5-13-11(14)15/h2-4,7-8H,5-6,12H2,1H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCPAVYDLLPCEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N2CCNC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(1-Aminoethyl)phenyl]imidazolidin-2-one | |
CAS RN |
1495679-23-6 |
Source


|
| Record name | 1-[3-(1-aminoethyl)phenyl]imidazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














